1-苯基-4,5,6,7-四氢-1H-吲唑-3-羧酸

描述

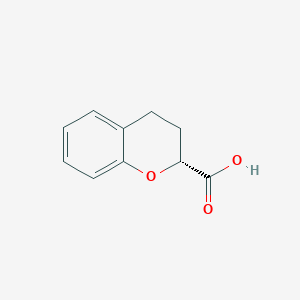

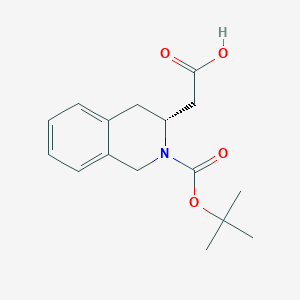

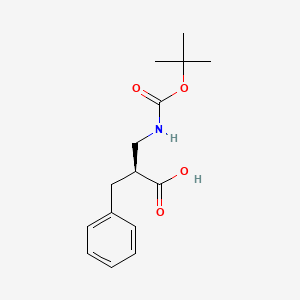

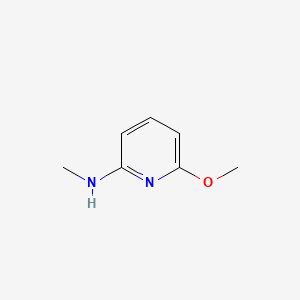

“1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” is a heterocyclic aromatic organic compound . It has a molecular formula of C14H14N2O2 . The indazole moiety in this compound is known to exhibit a wide variety of biological properties .

Synthesis Analysis

A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .

Molecular Structure Analysis

The molecular structure of “1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” has been investigated using 1H, 13C NMR, and IR spectra . HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied .

Chemical Reactions Analysis

The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e; neutral 3e decomposes into 1e plus a small isomerization into 2e .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” include a molecular weight of 242.28 . It has a melting point of 163-164 .

科学研究应用

抗增殖剂

该化合物已被研究作为潜在的抗增殖剂。 研究人员合成了各种N-苯基-1H-吲唑-1-甲酰胺,并针对九种临床分离的癌症类型衍生的肿瘤细胞系进行了评估 。结果表明,该化合物的衍生物可能是抗癌治疗的有希望的候选药物。

抗炎活性

在抗炎研究领域,1-苯基-4,5,6,7-四氢-1H-吲唑-3-羧酸的衍生物表现出显著的功效。 研究表明,某些衍生物表现出与吲哚美辛相当的抗炎效果,吲哚美辛是一种众所周知的抗炎药物 。这表明该化合物在开发新的抗炎药物方面具有潜力。

作用机制

Target of Action

Indazole derivatives have been known to inhibit, regulate, and modulate certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It can be inferred from the general behavior of indazole derivatives that they interact with their targets (such as the aforementioned kinases) and induce changes that can inhibit or regulate the function of these targets .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume control .

Pharmacokinetics

The compound is a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Based on the potential targets, it can be inferred that the compound may have effects on cell cycle regulation and cell volume control .

未来方向

生化分析

Biochemical Properties

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions suggest that 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid may have potential as an anti-inflammatory agent.

Cellular Effects

The effects of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid on various cell types and cellular processes have been studied extensively. This compound has been shown to inhibit the proliferation of neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . It also influences cell signaling pathways by inhibiting the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation . Furthermore, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid affects gene expression by modulating the activity of transcription factors involved in inflammatory responses.

Molecular Mechanism

At the molecular level, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exerts its effects through various mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with MMP-13, preventing the degradation of extracellular matrix components and thereby reducing tissue damage during inflammation . The modulation of gene expression by 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves the inhibition of transcription factors such as NF-κB, which plays a crucial role in the regulation of inflammatory responses.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions and retains its biological activity over time . In vitro and in vivo studies have demonstrated that prolonged exposure to 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid does not lead to significant degradation, ensuring its efficacy in long-term treatments .

Dosage Effects in Animal Models

The effects of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. It has been observed that low to moderate doses of this compound exhibit anti-inflammatory and anticancer activities without causing significant adverse effects . At high doses, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid may induce toxicity, leading to liver and kidney damage . Therefore, careful dosage optimization is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The involvement of cytochrome P450 enzymes in its metabolism suggests potential drug-drug interactions that need to be considered during therapeutic use . Additionally, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid affects metabolic flux by altering the levels of key metabolites involved in inflammatory and cancer pathways .

Transport and Distribution

The transport and distribution of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid within tissues is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid plays a crucial role in its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . It has been observed to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The subcellular localization of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is essential for its role in modulating gene expression and cellular signaling pathways.

属性

IUPAC Name |

1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQVNHMXVLFXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101196318 | |

| Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32275-63-1 | |

| Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32275-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。